molecular formula C14H13NO2 B333897 1-(5-Methyl-2-furoyl)indoline

1-(5-Methyl-2-furoyl)indoline

Cat. No.: B333897
M. Wt: 227.26 g/mol
InChI Key: BCAWTJYFMQTQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-furoyl)indoline is a synthetic indoline derivative characterized by a furanoyl substituent at the 1-position of the indoline scaffold. Indoline derivatives are heterocyclic compounds widely studied for their diverse biological and chemical properties, including cytotoxic, antimicrobial, and optoelectronic applications . For instance, similar compounds are synthesized via coupling reactions using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , suggesting plausible synthetic routes for this derivative.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C14H13NO2/c1-10-6-7-13(17-10)14(16)15-9-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3

InChI Key

BCAWTJYFMQTQTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Indoline Derivatives

Compound Substituent(s) Key Properties/Activities Reference
5-O-Methylsulfonyl indoline 5-O-methylsulfonyl Cytotoxic (IC₅₀ ≈ doxorubicin)
5-O-Aminosulfonyl indoline 5-O-aminosulfonyl Cytotoxic (IC₅₀ ≈ doxorubicin)
1-(Methylsulfonyl)indoline 1-methylsulfonyl, 5-boronate Synthetic building block for organic chemistry
5-Benzyloxy indoline 5-benzyloxy, 1-chloromethyl Intermediate in antitumor agent synthesis
Indoline (unsubstituted) N/A Oxidized to indole/indigo by dioxygenases

Key Observations:

  • Sulfonyl Derivatives: Compounds with sulfonyl groups (e.g., methylsulfonyl or aminosulfonyl) at the 5-position exhibit potent cytotoxicity against cancer cell lines (COLO 205, SK-MEL-2, etc.), comparable to doxorubicin . In contrast, 1-(methylsulfonyl)indoline derivatives serve as versatile intermediates in organic synthesis .
  • Benzyloxy Derivatives : 5-Benzyloxy-substituted indolines, such as those synthesized in , are intermediates for antitumor agents, highlighting the role of bulky substituents in modulating bioactivity .

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